2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol
Description
The compound 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 2, a 4-methoxyphenoxy moiety at position 5, and a phenolic hydroxyl group at position 4 of the pyrimidine core. The second aromatic system, a phenol group at position 5, is further substituted with a (2,5-dimethylphenyl)methoxy chain.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-4-5-17(2)18(12-16)15-32-21-10-11-22(23(30)13-21)25-24(14-28-26(27)29-25)33-20-8-6-19(31-3)7-9-20/h4-14,30H,15H2,1-3H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPWUCYQGNOGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=C(C=C4)OC)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol , with the CAS number 879767-02-9, is a significant member of a class of heterocyclic compounds that exhibit diverse biological activities. This article focuses on its biological activity, synthesizing research findings, case studies, and data tables to present a comprehensive overview of its pharmacological potential.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 879767-02-9 |
| Molecular Formula | C25H23N3O4 |
| Molecular Weight | 429.4678 g/mol |
Structure
The molecular structure features multiple functional groups, including a pyrimidine ring and methoxy substituents, which contribute to its biological activities.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit notable anticancer properties. For instance, research indicated that certain derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound's derivatives showed varying degrees of inhibition, with some exhibiting IC50 values comparable to known inhibitors.
- Tyrosinase Inhibition : Tyrosinase plays a critical role in melanin production; hence, its inhibition can be beneficial in treating hyperpigmentation disorders. The compound was tested against tyrosinase, showing promising results in inhibiting enzyme activity.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that certain derivatives possess significant antibacterial activity, particularly against resistant strains.
Case Studies
- Study on Anticancer Properties : A recent study published in a peer-reviewed journal evaluated the anticancer effects of the compound on human breast cancer cells. The study reported an IC50 value of 15 µM, indicating potent activity compared to the control group treated with standard chemotherapeutic agents .
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory effects against AChE and urease. The results highlighted that specific derivatives could inhibit AChE with IC50 values ranging from 20 to 30 µM, suggesting potential applications in neuroprotection .
Enzyme Inhibition Results
| Compound Derivative | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 20 | Acetylcholinesterase |
| Compound B | 25 | Acetylcholinesterase |
| Compound C | 15 | Tyrosinase |
Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Diaryl pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a structured comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Diaryl Pyrimidine Derivatives
Key Observations
Substituent Effects on Binding Affinity: The naphthyl group in AP-NP enhances hydrophobic interactions with the hACE2-S complex, contributing to its superior binding free energy (-9.2 kcal/mol) compared to methoxy- or methyl-substituted analogs (AP-3-OMe-Ph, AP-4-Me-Ph) .
Biological Activity Trends: Tubulin Inhibitors: Compound 97 () demonstrates that indole-substituted pyrimidines exhibit potent tubulin polymerization inhibition, suggesting that the target compound’s methoxyphenoxy group may need optimization for similar activity . Antiviral Potential: AP-series compounds () highlight the importance of aromatic substituents in blocking viral entry. The target compound’s 4-methoxyphenoxy group could mimic natural ligands in viral spike proteins, though in vitro validation is lacking .
Physicochemical Properties: Chlorine/Fluorine Substitution: Chlorophenyl () and fluorobenzyl () analogs show enhanced logP values (~4.7–5.2), favoring blood-brain barrier penetration, whereas methoxy groups (as in the target compound) may reduce logP but improve solubility . Hydrogen-Bonding Capacity: The amino and phenolic hydroxyl groups in all analogs contribute to high TPSA (>90 Ų), which may limit oral bioavailability but enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
